molecular formula C4H7NO B015750 3-Butenamide CAS No. 28446-58-4

3-Butenamide

Cat. No.: B015750
CAS No.: 28446-58-4
M. Wt: 85.1 g/mol
InChI Key: ABBZJHFBQXYTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Butenamide has a melting point of 66-68°C and a boiling point of 77-78 °C under a pressure of 9 Torr . It has a density of 0.8985 g/cm3 and is slightly soluble in chloroform and methanol . The compound has a predicted pKa value of 16.26±0.40

Cellular Effects

It’s structurally similar compound, Bumetanide, has been shown to modulate neuronal transmembrane Cl− gradients by blocking NKCC1 in the CNS, which has been tested as an anti-seizure agent and as an intervention for neurological disorders .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Bumetanide, a structurally similar compound, interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Bumetanide, a structurally similar compound, has been shown to increase the power of alpha oscillations after three months of treatment .

Dosage Effects in Animal Models

Bumetanide, a structurally similar compound, has been shown to reduce cerebral infarct volume and brain edema and improve behavioral recovery in animal models of cerebral ischemia .

Metabolic Pathways

It’s structurally similar compound, 3-Methyl-4-phenyl-3-butenamide, has been shown to undergo three different metabolic processes: aromatic hydroxylation, lactonization, and N-dealkylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Bumetanide, a structurally similar compound, is rapidly absorbed after oral and intravenous formulations. It is 95% bound to plasma proteins and is eliminated by the metabolism of the butyl side chain and partially removed through urine excretion .

Subcellular Localization

Rna localization, a prevalent mechanism in a variety of cell types, gives precise and efficient control for the translation process .

Preparation Methods

3-Butenamide can be synthesized through several methods. One common synthetic route involves the reaction of butenal with cyanamide. The reaction is typically carried out in a solvent such as methanol at elevated temperatures. The product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Butenamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Butenamide is used in a variety of scientific research applications:

Comparison with Similar Compounds

3-Butenamide can be compared with other similar compounds such as:

    Butanamide: Similar in structure but lacks the double bond present in this compound.

    Acrylamide: Contains a similar amide group but with a different carbon chain structure.

    Methacrylamide: Similar to acrylamide but with an additional methyl group.

The uniqueness of this compound lies in its double bond, which imparts different reactivity and properties compared to these similar compounds .

Properties

IUPAC Name

but-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZJHFBQXYTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337280
Record name 3-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28446-58-4
Record name 3-Butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The invention may be described with reference to the accompanying drawing. In the sole FIGURE a schematic flow diagram of one embodiment of the process of this invention is depicted. Elongated cylindrical reactor 10 is charged with a bed 11 of particulate sulfonated divinylbenzene-cross-linked polystyrene ion exchange resin. This resin is in the protonated (H+) form. While the resin is shown in a fixed bed configuration in the FIGURE, it will be appreciated that it could be in a stirred or fluidized bed configuration as well. Acetamide, acetaldehyde and water, in appropriate ratios, are continuously fed to the top of the resin bed via valved conduits 12, 14 and 15, respectively. The rate of reactant feed is regulated to provide a WHSV of from 0.01 to 2 kg of acetaldehyde/kg of resin/hour. Heat can be added to or removed from reactor 10 by means not shown as needed to control the reaction remperature, preferably between about 50° C. and about 110° C. A crude reaction product composed principally of water, unreacted acetaldehyde and acetamide, and ethylidine-bis-acetamide is continuously removed via valved conduit 16 to stripper 17. In stripper 17, a reduced pressure, generally from 600 to 200 mm of mercury absolute, is applied along with heat to maintain a bottom temperature of from about 70° to 150° C. Light materials are stripped overhead and are removed via conduit 19. These light materials include principally unreacted acetaldehyde, water and some acetamide. These light materials are condensed and may be discarded or treated to recover acetaldehyde, acetamide and water for recycle. A bottoms product, composed primarily of ethylidene-bis-acetamide and acetamide, is removed via conduit 20 to distillation column 21. Acetamide is taken overhead in column 21, condensed by means not shown, and removed via conduit 22, preferably to recycle to acetamide feed conduit 12. The bottoms product of column 21, composed of ethylidene-bis-acetamide and acetamide, is removed via conduit 24 to cracker 25. Cracker 25 is optionally equipped with agitator 26 and heating means not shown. A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged to cracket 25 via conduit 27. The mixture of ethylidene-bis-acetamide and catalyst is heated (and optionally stirred). The cracker conditions are an absolute pressure of 30 to 100 mm of mercury and a temperature of 175° to 220° C. Under these conditions the ethylidene-bis-acetamide cracks to give vinylacetamide and acetamide. These products, as well as any residual acetamide present in the column 21 bottoms, are volatilized at the conditions of cracker 25 and are removed as an overhead via conduit 29. This overhead fraction is condensed and fed to distillation column 30. In column 30 the more volatile vinylacetamide is taken overhead, condensed, and removed as a liquid via conduit 31. Column 30 is generally operated at conditions such as a bottoms temperature of 130° to 180° C. and an absolute pressure of 30 to 100 mm of mercury. A bottoms fraction composed principally of acetamide is isolated and removed via conduit 32. Preferably, as is shown, this acetamide is recycled to feed line 12. There is real reason to remove and recover acetamide in two stages--one before and one after cracking. By so doing, the temperature in the cracker can be held at a high enough level to permit efficient cracking. Cracker 25 is equipped with bottoms take off 28 through which spent catalyst and heavy end byproducts can be withdrawn.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylidine-bis-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butenamide
Reactant of Route 2
Reactant of Route 2
3-Butenamide
Reactant of Route 3
Reactant of Route 3
3-Butenamide
Reactant of Route 4
Reactant of Route 4
3-Butenamide
Reactant of Route 5
Reactant of Route 5
3-Butenamide
Reactant of Route 6
Reactant of Route 6
3-Butenamide
Customer
Q & A

Q1: What is the molecular formula and weight of 3-butenamide?

A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.

Q2: What are the typical spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is limited in the provided research, this compound and its derivatives are commonly characterized using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. [] These methods help identify key functional groups and structural features.

Q3: Are there alternative synthetic routes to access this compound?

A3: Yes, besides the classical synthesis, a new method for obtaining manganese(III) complexes with this compound derivatives involves electrochemical oxidation of a manganese anode in the presence of the ligand. []

Q4: What is unique about the ring-opening reaction of cyclobutenediones with lithium amides?

A5: Unlike organolithiums that add to the carbonyl group, lithium amides induce ring opening of cyclobutenediones through enone cleavage via O- to C-lithium transfer. This pathway provides access to 2-oxobut-3-enamides and tetrasubstituted furans. []

Q5: Can this compound derivatives undergo cyclization reactions?

A6: Yes, N-aryl-3-butenamides can undergo a silver trifluoromethylthioate (AgSCF3)-mediated tandem trifluoromethylthiolation and cyclization. This reaction shows divergent reactivity, yielding either CF3S-substituted 3,4-dihydroquinolin-2-ones or azaspiro[4,5]dienones depending on the reaction conditions. []

Q6: How does this compound behave under pyrolysis conditions?

A7: Computational studies using Density Functional Theory (DFT) suggest that this compound can form precursors to nitrogen oxides (NOx) and undergo cyclization during pyrolysis. []

Q7: What are some potential applications of this compound derivatives in medicinal chemistry?

A8: Derivatives of this compound have shown potential as specific bradycardic agents. For instance, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino] propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide displayed potent bradycardic activity in isolated guinea pig right atria and anesthetized dogs. []

Q8: How do this compound derivatives interact with biological systems in the context of HIV?

A9: A novel HIV integrase inhibitor, (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, has shown potent anti-HIV activity against various HIV isolates. This compound exhibits a dual mechanism of action, targeting both HIV and multidrug-resistant tuberculosis (MDR-TB). [, ]

Q9: What is the metabolic fate of 3-methyl-4-phenyl-3-butenamide?

A10: While specific details on its metabolism are limited in the provided research, 3-methyl-4-phenyl-3-butenamide, a known hypolipidemic compound, undergoes metabolic transformations in biological systems. [] Further research is needed to fully elucidate its metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.